6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
Overview
Description
YM-201636 is a potent inhibitor of mammalian phosphatidylinositol phosphate kinase PIP5KIII (PIKfyve) . This enzyme is crucial for the biosynthesis of phosphatidylinositol 3,5-bisphosphate, which regulates various intracellular membrane trafficking pathways . YM-201636 has been extensively studied for its ability to disrupt endomembrane transport and inhibit retroviral release from infected cells .
Mechanism of Action
Target of Action
YM201636 is a potent and selective inhibitor of PIKfyve , a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P), producing PI(3,5)P2 . PIKfyve plays a critical role in the endosomal and lysosomal system, regulating membrane homeostasis, endosomal trafficking, and autophagy . It is emerging as a target for cancer, viral infections, and neurodegenerative diseases .
Mode of Action
YM201636 interacts with PIKfyve, inhibiting its activity . This disruption of PIKfyve’s function affects various cellular processes. For instance, it disrupts endomembrane transport and inhibits retroviral release from infected cells . It also disrupts glucose homeostasis by halting glucose entry by insulin and inhibiting activation of PI3-kinase .
Biochemical Pathways
The inhibition of PIKfyve by YM201636 disrupts the phosphoinositide signaling pathway . This disruption affects the production of PI(3,5)P2, a critical component in endosomal trafficking and autophagy . The compound also blocks TLR9-signaling by preventing endosomal translocation of CpG-containing oligodeoxynucleotides (CpG ODNs), thus preventing co-localization of agonist and receptor .
Pharmacokinetics
It is known that ym201636 is provided as a solid and is stable for 1 year at -20°c . Upon resuspension, it is stable for 3 months at -20°C when properly stored .
Result of Action
The inhibition of PIKfyve by YM201636 has several effects at the molecular and cellular level. It disrupts endomembrane transport and inhibits retroviral release from infected cells . It also disrupts glucose homeostasis by halting glucose entry by insulin and inhibiting activation of PI3-kinase . In neurons, YM201636 promotes cell death via a caspase-independent mechanism, and is associated with alterations in autophagy .
Action Environment
The action of YM201636 can be influenced by environmental factors such as temperature and storage conditions. For instance, YM201636 is stable for 1 year at -20°C and for 3 months at -20°C upon resuspension . .
Biochemical Analysis
Biochemical Properties
YM201636 interacts with several enzymes and proteins, most notably PIKfyve, a lipid kinase involved in endocytic trafficking . It inhibits PIKfyve with an IC50 value of 33nM . The inhibition of PIKfyve by YM201636 disrupts endomembrane transport and inhibits retroviral replication .
Cellular Effects
YM201636 has profound effects on various types of cells and cellular processes. It disrupts endosomal transport, leading to the accumulation of a late endosomal compartment . In adipocytes, YM201636 halts glucose entry by insulin and inhibits the activation of class IA PI 3-kinase . In neurons, it promotes cell death via a caspase-independent mechanism and is associated with alterations in autophagy .
Molecular Mechanism
At the molecular level, YM201636 exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P), producing PI(3,5)P2 . This inhibition disrupts endosomal trafficking and autophagy .
Temporal Effects in Laboratory Settings
Over time, YM201636’s effects can change in laboratory settings. It has been shown to disrupt endosomal transport in a reversible manner
Metabolic Pathways
YM201636 is involved in the phosphoinositide signaling pathway, where it inhibits the enzyme PIKfyve
Preparation Methods
Synthetic Routes and Reaction Conditions
YM-201636 is synthesized through a multi-step chemical process. The compound is typically prepared by reacting 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide with appropriate reagents under controlled conditions . The reaction conditions often involve the use of dimethyl sulfoxide as a solvent and maintaining the reaction mixture at specific temperatures to ensure the desired product is obtained .
Industrial Production Methods
For industrial production, YM-201636 is synthesized in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity . The compound is then purified using techniques such as high-performance liquid chromatography to achieve a purity of over 97% .
Chemical Reactions Analysis
Types of Reactions
YM-201636 undergoes various chemical reactions, including:
Oxidation: YM-201636 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms, which may have different biological activities.
Substitution: YM-201636 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Scientific Research Applications
YM-201636 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Wortmannin: Another inhibitor of phosphatidylinositol kinases, but with a broader range of targets.
PI-103: A dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin, used in cancer research.
Uniqueness of YM-201636
YM-201636 is unique due to its high selectivity for phosphatidylinositol phosphate kinase PIP5KIII, making it a valuable tool for studying specific biochemical pathways without off-target effects . Its ability to disrupt endomembrane transport and inhibit retroviral release further distinguishes it from other similar compounds .
Properties
IUPAC Name |
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPIBGNBHHGLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433303 | |
Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371942-69-7 | |
Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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